Boc-(D)-Ala-Gly-OH
Description
Boc-(D)-Ala-Gly-OH is a protected dipeptide comprising D-alanine and glycine residues, with a tert-butoxycarbonyl (Boc) group serving as the N-terminal protecting group. This compound is widely utilized in peptide synthesis as a building block, particularly in solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The Boc group offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) while retaining other functional groups intact .
Properties
Molecular Formula |
C10H18N2O5 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H18N2O5/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14)/t6-/m1/s1 |
InChI Key |
PBGVVLQMNSPMKN-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C${10}$H${18}$N${2}$O${5}$ (inferred from analogous compounds like Boc-Ala-Gly-Gly-OH, C${12}$H${21}$N${3}$O${6}$ ).
- Stereochemistry : The D-configuration of alanine confers resistance to enzymatic degradation, enhancing metabolic stability in biomedical applications .
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO) based on similar Boc-protected peptides .
- Applications : Used in synthesizing peptidomimetics, enzyme substrates, and bioactive peptides requiring chiral specificity .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Comparative Analysis of Boc-(D)-Ala-Gly-OH and Analogues
*Note: Purity inferred from analogous Boc-protected peptides .
Key Observations:
Protecting Groups :
- Boc (tert-butoxycarbonyl): Acid-labile, ideal for stepwise SPPS using TFA deprotection .
- Fmoc (fluorenylmethyloxycarbonyl): Base-labile, preferred for orthogonal protection strategies .
- Acetyl : Stable under most conditions, used for terminal blocking .
Amino Acid Backbone: D-Ala vs. L-Ala: D-amino acids enhance proteolytic stability, critical in antimicrobial peptides . β-Ala vs. α-Ala: β-Ala (a non-proteinogenic amino acid) introduces conformational flexibility, useful in supramolecular assemblies .
Peptide Length :
Critical Findings:
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